molecular formula C14H17BrO3 B1325876 Ethyl 6-(2-bromophenyl)-6-oxohexanoate CAS No. 898751-26-3

Ethyl 6-(2-bromophenyl)-6-oxohexanoate

Cat. No.: B1325876
CAS No.: 898751-26-3
M. Wt: 313.19 g/mol
InChI Key: CEZMIKCSMXHIIB-UHFFFAOYSA-N
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Description

Ethyl 6-(2-bromophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-bromophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-bromophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 6-(2-bromophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2-bromophenyl)-6-hydroxyhexanoate.

    Substitution: Ethyl 6-(2-substituted phenyl)-6-oxohexanoate derivatives.

Scientific Research Applications

Ethyl 6-(2-bromophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-bromophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
  • Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
  • Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2-bromophenyl)-6-oxohexanoate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 6-(2-bromophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZMIKCSMXHIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645538
Record name Ethyl 6-(2-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-26-3
Record name Ethyl 6-(2-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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